Decabromodiphenyl ether
Overview
Description
Decabromodiphenyl ether (BDE-209) is a member of a class of brominated flame retardants that are added to plastics, textiles, and other materials to retard combustibility . It is widely used as an industrial flame retardant .
Synthesis Analysis
BDE-209 undergoes debromination in the presence of microbes and zero-valent iron . It is also subject to photodebromination when adsorbed onto different solid matrices . A study has shown that BDE-209 can be biodegraded by Pseudomonas aeruginosa, a Gram-negative bacterium .Molecular Structure Analysis
The molecular formula of BDE-209 is C12Br10O, and its molecular weight is 959.17 g/mol . The molecule consists of two phenyl rings connected by an ether bond, with each phenyl ring carrying five bromine atoms .Chemical Reactions Analysis
BDE-209 can undergo debromination, hydroxylation, deprotonation, breakage of ether bonds, and ring-opening processes during degradation . The degradation products include hexaBDEs to octaBDEs and diBDFs to pentaBDFs .Physical And Chemical Properties Analysis
BDE-209 is a white or pale yellow solid with a density of 3.364 g/cm³ . It has a melting point of 294 to 296 °C and decomposes at a boiling point of 425 °C . Its solubility in water is 20-30 µg/litre .Scientific Research Applications
Flame Retardant in Plastics and Textiles
- Application : DecaBDE is used as an additive flame retardant in plastics, polymers, sealants, adhesives, textiles, garments, rubber, coatings, inks, and various materials used in furnishings . Plastics used in wires, cables, pipes, and carpets often contain decaBDE or are composed of materials containing it .
- Method : DecaBDE is added to the material during the manufacturing process to enhance its flame-retardant properties .
- Results : The use of decaBDE significantly reduces the risk of fire in various consumer products .
Phototransformation Research
- Application : DecaBDE undergoes phototransformation in different media by simulated sunlight .
- Method : Compound-specific stable isotope analysis was applied to investigate BDE-209 phototransformation in n-hexane, MeOH:H2O (v:v, 8:2), and simulated seawater by simulated sunlight .
- Results : BDE-209 transformation followed pseudo-first-order kinetic, with degradation rate in the following of n-hexane (2.66×10−3 min−1) > simulated seawater (1.83×10−3 min−1) > MeOH:H2O (1.41×10−3 min−1) .
Safety And Hazards
properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2,3,4,5,6-pentabromophenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12Br10O/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHGLZMJPXIBIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Br10O, C12 Br10O | |
Record name | DECABROMODIPHENYL OXIDE | |
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Record name | BIS(PENTABROMOPHENYL) ETHER | |
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Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020376 | |
Record name | 2,2',3,3',4,4',5,5',6,6'-Decabromodiphenyl ether | |
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Molecular Weight |
959.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Decabromodiphenyl oxide is a white to off-white powder with a chemical odor. (NTP, 1992), Dry Powder; Other Solid, White solid; [HSDB] Faintly beige powder; [MSDSonline], WHITE CRYSTALLINE POWDER. | |
Record name | DECABROMODIPHENYL OXIDE | |
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Record name | Benzene, 1,1'-oxybis[2,3,4,5,6-pentabromo- | |
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Boiling Point |
Decomposes at 425 °C | |
Record name | DECABROMODIPHENYL ETHER | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), In water, <1.0X10-4 mg/L at 25 °C /OECD Guideline 105 (Water Solubility)/, Solubility (wt%): 0.05 acetone; 0.1 toluene; 0.48 benzene; 0.42 methylene bromide; 0.87 xylene, Solubility in water: none | |
Record name | DECABROMODIPHENYL OXIDE | |
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Density |
3 (NTP, 1992) - Denser than water; will sink, 3.4, Relative density (water = 1): 3.0 | |
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Vapor Pressure |
less than 1 mmHg at 68 °F (NTP, 1992), 6.96X10-11 mm Hg at 25 °C /extrapolated/, Vapor pressure, Pa at 21 °C: (negligible) | |
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Mechanism of Action |
T4 levels in the blood of C57BL6/J mice /were evaluated/ (1 male, 1 female/litter) on PND 21 following exposure to 0.6 or 20 mg/kg-day BDE during postnatal days 2-15. In this instance, there was a dose-related reduction in the T4 levels for males but not females. Despite the possibility of thyroid hormone involvement in the neurodevelopmental impact of BDE-209 on the habituation response in male mice exposed to a single dose on postnatal day 3, there are no mode-of-action data that link thyroid hormones to the neurobehavioral observations reported., The interference of decaBDE with thyroid hormone homeostasis /was evaluated/ in weanling rats exposed to decaBDE (>98% purity) up to 100 mg/kg-day for 4 consecutive days. Results indicated that decaBDE did not affect hepatic enzyme activities or serum T4, T3, TSH, and hepatic UDPGT activity at doses up to 100 mg/kg-day., DecaBDE may share the general property of organohalogen compounds in which in vivo exposure in rodents results in reduction of serum total and free thyroid hormone (T4) levels. Thyroid hormone disruption has been hypothesized to arise from at least two different mechanisms, one of which is the induction of liver enzymes of different enzyme families, including CYP-1A1 and CYP-2B. Induction of liver UDPGTs may increase the rate of T4 conjugation and excretion, which is believed to be a mechanism for TCDD-induced thyroid effects. An increase in the metabolism of T4 will result in enhanced excretion and thus a drop in its circulating levels. The other mechanism involves alteration of thyroid homeostasis through hormone mimicry. Potential thyroid toxicants may be metabolized by liver enzymes to metabolites that compete with the thyroid transport protein, transthyretin, a key protein involved in the transport of T4 through the blood and into the developing tissues in rodents. | |
Record name | DECABROMODIPHENYL ETHER | |
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Impurities |
The commercially available grades are >98% decabromodiphenyl oxide with the remainder being the nonabromo species. | |
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Product Name |
Decabromodiphenyl oxide | |
Color/Form |
Yellow prisms from toluene, White powder | |
CAS RN |
1163-19-5 | |
Record name | DECABROMODIPHENYL OXIDE | |
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Record name | Decabromodiphenyl ether | |
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Record name | Decabromodiphenyl ether | |
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Record name | 2,2',3,3',4,4',5,5',6,6'-Decabromodiphenyl ether | |
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Record name | Bis(pentabromophenyl) ether | |
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Record name | DECABROMODIPHENYL ETHER | |
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Melting Point |
569.1 to 576.5 °F (NTP, 1992), 305 °C, 300-310 °C | |
Record name | DECABROMODIPHENYL OXIDE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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Citations
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